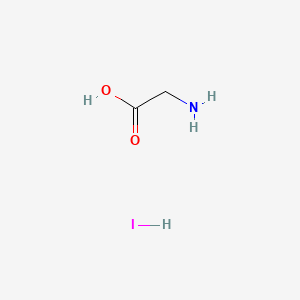

Glycine hydriodide

Description

Properties

CAS No. |

7490-96-2 |

|---|---|

Molecular Formula |

C4H11IN2O4 |

Molecular Weight |

278.05 g/mol |

IUPAC Name |

bis(2-aminoacetic acid);hydroiodide |

InChI |

InChI=1S/2C2H5NO2.HI/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);1H |

InChI Key |

VQKNNQCPNAEMNT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.I |

sequence |

G |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminoacetic Acid Hydroiodide and Its Derivatives

Direct Synthesis Routes and Optimization Studies

The most direct and industrially significant method for producing 2-aminoacetic acid (glycine), the precursor to its hydroiodide salt, is through the amination of haloacetic acids. The subsequent formation of the hydroiodide salt is typically achieved through a controlled acid-base reaction.

Amination Reactions Leading to Hydroiodide Formation

The primary industrial synthesis of 2-aminoacetic acid involves the amination of chloroacetic acid with ammonia (B1221849) orgsyn.orgatamanchemicals.com. This reaction produces glycine (B1666218) and ammonium (B1175870) chloride. The reaction is as follows:

ClCH₂COOH + 2 NH₃ → H₂NCH₂COOH + NH₄Cl

Following the synthesis of glycine, 2-aminoacetic acid hydroiodide is prepared by reacting glycine with hydroiodic acid (HI) vulcanchem.com. This is a standard acid-base reaction where the basic amino group of glycine is protonated by the strong acid, HI, to form the corresponding ammonium iodide salt.

H₂NCH₂COOH + HI → ⁺H₃NCH₂COOH·I⁻

This method ensures the formation of the hydroiodide salt vulcanchem.com. While other methods for glycine synthesis exist, such as the Strecker amino acid synthesis, the amination of chloroacetic acid remains a predominant route for industrial production atamanchemicals.comgoogle.com. Some processes may also yield the hydrochloride salt directly, which can then be converted to the hydroiodide, though this is a less direct route orgsyn.org. Acid addition salts of amino acids, including hydroiodides, can also be prepared by reacting amino acid hydrazides with the appropriate acid google.com.

Stoichiometric Control and Yield Enhancement Strategies

Achieving high yields and purity in the synthesis of 2-aminoacetic acid and its subsequent hydroiodide salt requires careful control over reaction conditions and stoichiometry.

In the amination of chloroacetic acid, using a large molar excess of ammonia is a critical strategy to maximize the yield of glycine. This is necessary to minimize the formation of undesirable by-products such as iminodiacetic acid and nitrilotriacetic acid, which arise from multiple substitutions on the nitrogen atom google.com. Research has shown that using a 60-fold molar excess of ammonia can result in yields of 64-77% google.com.

For the crystallization of the final salt, such as the analogous glycine hydrochloride, precise temperature control is crucial for both yield and purity. A patented process for glycine hydrochloride demonstrates that cooling the initial reaction solution to between -10°C and -8°C yields a first crop of 65-70%. The resulting filtrate can then be further cooled and treated with anhydrous hydrogen chloride to precipitate a second crop, bringing the total yield to over 90% with a purity of at least 95% google.com.

Another advanced strategy for controlling the stoichiometry of hydrohalide salts involves a sequential treatment process. This method uses a weaker acid, such as acetic acid, to first form an acetate (B1210297) salt. Subsequent treatment with a salt like sodium chloride or, in this case, sodium iodide, would then lead to the formation of the desired hydroiodide salt through ion exchange. This approach offers excellent control over the final salt stoichiometry, which is particularly advantageous when multiple salt forms (e.g., mono- vs. di-hydrohalide) are possible researchgate.netacs.org.

The table below summarizes various reaction conditions and their impact on the yield of 2-aminoacetic acid and its salts.

| Starting Material | Reagents | Key Conditions | Yield | Purity | Source |

| Chloroacetic Acid | 60-fold excess Ammonia (aq) | Room Temperature, 48 hours | 64-65% | - | google.com |

| Chloroacetic Acid | Ammonia, Hexamethylenetetramine | Temperature control (e.g., 70°C for 1 hr) | 92% | - | google.com |

| Glycine | Concentrated HCl | Cool to -10°C, then process filtrate | >90% | >95% | google.com |

| Monochloroacetic Acid | Ammonia, Urotropine (catalyst) | Two-step reaction in methanol (B129727) | 92.9% | 99.7% | researchgate.net |

Novel Catalytic Approaches in Hydroiodide Synthesis

While the direct synthesis of 2-aminoacetic acid hydroiodide is straightforward, the synthesis of its more complex derivatives often requires sophisticated catalytic methods. These approaches offer enhanced efficiency, selectivity, and the ability to create chiral molecules.

Transition Metal Catalysis for Related Amino Acid Derivatives

Transition metal catalysis is a powerful tool for creating a wide array of amino acid derivatives. These methods often involve the functionalization of a pre-existing amino acid scaffold.

Palladium-catalyzed N-arylation: This method allows for the direct synthesis of N-arylated α-amino acids, which are important building blocks for peptidomimetics. The catalyst, a homogeneous metal complex, can often be recycled and reused, contributing to the sustainability of the process google.com.

Copper-catalyzed C-H functionalization: Simple copper salts can catalyze reactions like the oxidative C-H cyanation of glycine derivatives. This method uses a copper(I) catalyst to furnish α-cyano glycine derivatives, which are versatile intermediates in organic synthesis libretexts.org. Copper(II) bromide has also been used to catalyze the direct α-amination of carbonyl compounds, providing another route to α-amino substituted motifs researchgate.net.

Ruthenium and Rhodium-catalyzed hydrogenation: Asymmetric hydrogenation of α,β-unsaturated systems is a standard procedure for the synthesis of β-amino acids and their derivatives, employing chiral ligands with metals like ruthenium and rhodium glpbio.com.

Iron-catalyzed C-H amination: Iron-nitrene catalysts have been developed for the direct amination at the α-position of carboxylic acids, providing a direct route to N-Boc protected α-amino acids researchgate.net.

These catalytic systems are instrumental in diversifying the chemical space accessible from simple amino acids like glycine google.comgoogleapis.com.

Organocatalysis in Stereoselective Syntheses of Amino Acid Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a crucial strategy for the asymmetric synthesis of amino acid derivatives, avoiding the use of potentially toxic or expensive metals.

Proline and its derivatives: Proline, a cyclic amino acid, and its derivatives are widely used organocatalysts. They can effectively catalyze reactions like the Mannich reaction, which is a powerful tool for constructing complex, chiral amino acid derivatives with high diastereoselectivity and enantioselectivity umich.edu.

β-Amino acids as organocatalysts: While often the targets of synthesis, β-amino acids themselves can act as efficient organocatalysts in reactions such as asymmetric Michael additions of aldehydes to maleimides google.com.

Glycine as a catalyst: Even the simplest amino acid, glycine, can act as an efficient catalyst in aqueous media for multicomponent reactions, such as the synthesis of tetra-substituted imidazole (B134444) derivatives or 2-amino-4H-chromenes, highlighting its versatility researchgate.netumich.edu.

Chiral bifunctional catalysts: Molecules like chiral urea-type organocatalysts promote reactions such as the diastereoselective Mannich reaction to afford unnatural proline-based amino acid derivatives with excellent stereoselectivities umich.edu.

These organocatalytic methods are highly valued for their ability to create optically pure compounds under mild reaction conditions nih.gov.

Green Chemistry Principles in 2-Aminoacetic Acid Hydroiodide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives to reduce environmental impact and improve sustainability.

Use of Renewable Feedstocks: A significant area of research is the use of biomass as a renewable starting material for amino acid synthesis. Lignocellulose and chitin-derived feedstocks can be catalytically converted to amino acids, providing an alternative to petroleum-based routes iaea.orgresearchgate.net.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell systems offers a greener alternative to traditional chemical synthesis. For instance, aminoacylases can be used for the synthesis of N-acyl-amino acids, avoiding harmful reagents like acyl chlorides nih.gov. Enzymatic electrosynthesis from CO₂ and NH₃ has also been demonstrated for glycine production, turning waste products into valuable chemicals.

Aqueous Media: Conducting reactions in water instead of organic solvents is a key principle of green chemistry. Glycine itself has been shown to catalyze reactions efficiently in aqueous media, simplifying work-up procedures and avoiding toxic solvents researchgate.netumich.edu.

Catalytic Efficiency: The development of highly efficient catalytic systems, both metal-based and organocatalytic, reduces energy consumption and waste generation. Light-assisted methods using photoredox catalysis allow for the green synthesis of non-natural amino acids from abundant carboxylic acids acs.org. These methods often operate under mild conditions and with high atom economy, aligning with the core tenets of green chemistry.

Solvent-Free and Aqueous Medium Synthetic Pathways

The synthesis of 2-aminoacetic acid hydroiodide, a halide salt, can be achieved through methods that align with the principles of green chemistry by utilizing either no solvent or water as the reaction medium. google.com These approaches are designed to reduce the environmental impact associated with volatile organic compounds.

A primary method involves the direct reaction of 2-aminoacetic acid (glycine) with hydroiodic acid. This acid-base reaction can be conducted efficiently under solvent-free conditions, particularly if one of the reactants is a liquid at the reaction temperature. google.com The process typically involves heating the reactants to a temperature ranging from 25 to 130°C until the crystalline halide salt is formed. google.com When performed without a solvent, the resulting 2-aminoacetic acid hydroiodide is often already in a crystalline state, simplifying purification. google.com

Alternatively, the synthesis can be carried out in an aqueous medium. google.com In this pathway, 2-aminoacetic acid is dissolved in water, to which hydroiodic acid is added. The product can then be isolated by crystallizing the post-reaction mixture. google.com 2-aminoacetic acid is known to be amphoteric in aqueous solutions, readily forming salts like the hydroiodide. vulcanchem.comatamanchemicals.com The use of water as a solvent is advantageous due to its non-toxic and non-flammable nature. For further purification, the crude product obtained from either pathway can be recrystallized. google.com

Table 1: Comparison of Synthetic Pathways for 2-Aminoacetic Acid Hydroiodide

| Feature | Solvent-Free Pathway | Aqueous Medium Pathway |

|---|---|---|

| Reagents | 2-Aminoacetic Acid, Hydroiodic Acid | 2-Aminoacetic Acid, Hydroiodic Acid, Water |

| Conditions | Heating (25-130°C) | Typically at or below room temperature, followed by crystallization |

| Product State | Often crystalline | In solution, requires crystallization |

| Advantages | Reduced solvent waste, potentially simpler work-up | Use of a benign solvent, good for dissolving solid reactants |

| Considerations | Requires at least one reactant to be liquid at reaction temperature for optimal mixing | Requires removal of water to isolate the final product |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com High atom economy indicates minimal generation of waste byproducts. jocpr.com

The solvent-free synthesis of 2-aminoacetic acid hydroiodide is an inherently atom-economical process. The reaction is an addition reaction where 2-aminoacetic acid combines with hydroiodic acid, incorporating all atoms from both reactants into the single product molecule. This approach avoids the use of solvents and catalysts, which contributes to a cleaner reaction profile and reduces the generation of chemical waste. rsc.org

Another key strategy for waste minimization is the valorization of protein-rich biomass. kuleuven.be Proteins from waste sources can be hydrolyzed to produce a mixture of amino acids. kuleuven.be These amino acids, including 2-aminoacetic acid, can then serve as a renewable feedstock for the chemical industry, reducing reliance on fossil resources and creating a more circular economy. kuleuven.bemdpi.com

Synthesis of Substituted 2-Aminoacetic Acid Hydroiodide Analogues

Preparation of Functionalized Amino Acid Hydroiodides

The synthesis of functionalized analogues of 2-aminoacetic acid hydroiodide is crucial for creating versatile building blocks for more complex molecules. A common strategy involves the esterification of the carboxylic acid group. For example, 2-aminoacetic acid can be reacted with an alcohol like ethanol (B145695) in the presence of an acid to form the corresponding amino acid ester. atamanchemicals.com These esters are often isolated as their hydrochloride salts to improve stability and crystallinity. atamanchemicals.comorgsyn.org By substituting hydrochloric acid with hydroiodic acid, the corresponding amino acid ester hydroiodide can be prepared.

Microwave-assisted synthesis provides a rapid and efficient method for creating other functionalized derivatives. For instance, the sulfonylation of α-amino acid ester hydrochlorides can be achieved by reacting them with reagents like p-toluenesulfonyl chloride under solvent- and catalyst-free microwave irradiation. rsc.org This demonstrates the feasibility of modifying the amino group.

Another important class of functionalized derivatives is amino acid ester isocyanates. These can be synthesized from amino acid ester hydrochlorides using reagents such as triphosgene (B27547) in a biphasic system with a mild base like sodium bicarbonate. orgsyn.org This method provides a high-yielding route to these reactive intermediates, which can then be used in further synthetic applications. orgsyn.org The preparation of the corresponding hydroiodide precursors would follow a similar logic.

Table 2: Examples of Functionalized Amino Acid Derivatives

| Derivative Class | Functional Group | Key Reagents | Purpose |

|---|---|---|---|

| Amino Acid Esters | Ester (-COOR) | Alcohol (e.g., Ethanol), Acid (e.g., HI) | Increases solubility in organic solvents, protects the carboxylic acid group. atamanchemicals.com |

| Sulfonamides | Sulfonamide (-NHSO₂R) | p-Toluenesulfonyl chloride | Modifies the amino group, introduces aryl functionality. rsc.org |

| Isocyanates | Isocyanate (-NCO) | Triphosgene, Base | Creates a highly reactive intermediate for coupling reactions. orgsyn.org |

Synthetic Pathways for Incorporation into Complex Molecular Scaffolds

Functionalized 2-aminoacetic acid hydroiodide analogues serve as key starting materials for constructing complex molecular frameworks. The reactivity of the amino and carboxylic acid groups, or their modified forms, allows for their incorporation into a variety of larger structures.

One notable example is the synthesis of substituted pyridines through an oxidative trimerization of amino acids. acs.org In this process, molecular iodine is used to trigger the decarboxylation and deamination of amino acids, which then assemble into a 2,3,5-trisubstituted pyridine (B92270) ring. acs.org This reaction demonstrates a method where an iodine-based reagent facilitates the transformation of simple amino acids into a complex aromatic heterocycle, with some variations using hydriodic acid. acs.org

The functionalized derivatives discussed previously are designed for incorporation into larger molecules. Amino acid ester isocyanates, for example, are valuable intermediates in the synthesis of peptides and other complex structures due to the high reactivity of the isocyanate group. orgsyn.org Similarly, amino acid esters are fundamental building blocks in peptide synthesis, where the ester group serves as a protecting group for the C-terminus while the N-terminus is coupled. nih.gov These esters, prepared as their hydroiodide salts, can be readily used in both solution-phase and solid-phase peptide synthesis.

The use of 2-aminoacetic acid and its derivatives extends to the synthesis of various nitrogen heterocycles. Microwave-assisted, solvent-free reactions of amino acids or their derivatives with other reagents can produce compounds like 1,8-naphthyridines and pyrazolo[3,4-b] vulcanchem.comorganic-chemistry.orgnaphthyridines, which are important scaffolds in medicinal chemistry. researchgate.net

Crystallographic Investigations and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies of 2-Aminoacetic Acid Hydroiodide

Based on studies of glycine (B1666218) hydrochloride, it is anticipated that 2-aminoacetic acid hydroiodide would crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the γ-polymorph of glycine hydrochloride crystallizes in the hexagonal space group P3₂. It is plausible that the hydroiodide salt could exhibit similar crystallographic parameters, influenced by the size of the iodide ion.

A hypothetical data table for 2-aminoacetic acid hydroiodide, based on its hydrochloride analog, is presented below. It is crucial to note that these are expected values and await experimental verification.

| Crystallographic Parameter | Expected Value (based on Glycine HCl) |

| Crystal System | Hexagonal |

| Space Group | P3₂ |

| a (Å) | ~7.0 |

| b (Å) | ~7.0 |

| c (Å) | ~5.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | ~267 |

| Z | 3 |

This table is illustrative and based on data for a related compound. Actual values for 2-Aminoacetic acid hydroiodide may differ.

The crystal structure of 2-aminoacetic acid hydroiodide is expected to be dominated by a comprehensive network of hydrogen bonds. The protonated amino group (–NH₃⁺) and the carboxylic acid group (–COOH) of the glycine cation are excellent hydrogen bond donors, while the iodide anion (I⁻) and the carbonyl oxygen are effective acceptors.

In the solid state, 2-aminoacetic acid exists as a zwitterion (⁺H₃NCH₂COO⁻). However, in the presence of a strong acid like hydroiodic acid, the carboxylate group is protonated, leading to the formation of the glycinium cation (⁺H₃NCH₂COOH). Therefore, in the crystal structure of 2-aminoacetic acid hydroiodide, the glycine moiety will be in its fully protonated, cationic form.

The conformation of the glycinium cation is expected to be relatively planar, with the heavy atoms (N, C, C, O, O) lying in close proximity to a common plane. The torsional angles defining the backbone conformation will be influenced by the steric and electronic effects of the substituents and the packing forces within the crystal lattice.

Polymorphism and Crystal Engineering of Amino Acid Hydroiodide Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in amino acids and their salts. These different polymorphs can exhibit distinct physical properties, such as solubility, stability, and melting point.

Studies on glycine hydrochloride have revealed the existence of multiple polymorphs, including α, β, and γ forms, which can be influenced by pressure and temperature smolecule.com. It is highly probable that 2-aminoacetic acid hydroiodide also exhibits polymorphism. The larger size of the iodide ion compared to the chloride ion could lead to different packing arrangements and potentially new polymorphic forms not observed in the hydrochloride salt. A study on the dipeptide glycyl-L-alanine hydroiodide monohydrate also highlights the existence of polymorphism in related hydroiodide systems researchgate.netdntb.gov.uanih.gov. The identification and characterization of these polymorphs would require techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Crystal engineering provides a pathway to control the crystallization process to obtain desired polymorphic forms and crystal morphologies. For amino acid hydroiodide salts, several strategies can be employed:

Solvent Effects: The choice of solvent can significantly influence the nucleation and growth of specific polymorphs. Solvents with different polarities and hydrogen bonding capabilities can interact differently with the growing crystal faces, favoring one polymorph over another.

Temperature and Supersaturation Control: Careful control of the crystallization temperature and the level of supersaturation can be used to navigate the phase diagram of the system and selectively crystallize a desired polymorph.

Use of Additives: The introduction of small amounts of "tailor-made" additives can inhibit or promote the growth of specific crystal faces, thereby controlling the crystal morphology. These additives can also influence the nucleation of a particular polymorphic form.

By systematically applying these crystal engineering strategies, it would be possible to isolate and study the different polymorphic forms of 2-aminoacetic acid hydroiodide, leading to a deeper understanding of its solid-state chemistry.

Advanced Diffraction Techniques

Advanced diffraction methods beyond conventional X-ray crystallography are instrumental in obtaining a more complete understanding of the solid-state structure of compounds like 2-Aminoacetic acid hydroiodide. Techniques such as neutron and electron diffraction provide unique insights into atomic localization and the analysis of non-ideal crystalline forms.

Neutron diffraction is a powerful technique for precisely determining the positions of hydrogen atoms within a crystal lattice, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. The scattering of neutrons is dependent on the nucleus rather than the electron cloud, and the scattering cross-section of hydrogen (specifically, its isotope deuterium) is significant, making it readily detectable. This capability is crucial for accurately mapping hydrogen bonding networks, which are fundamental to the crystal packing and physicochemical properties of amino acid salts.

While specific neutron diffraction studies on 2-Aminoacetic acid hydroiodide are not extensively documented in publicly available literature, the analysis of its close analogue, glycine hydrochloride (H₃N⁺CH₂COOH·Cl⁻), provides a clear example of the insights gained from this technique. aip.orgaip.org A detailed neutron diffraction study of glycine hydrochloride revealed the precise stereochemistry of the hydrogen atoms. aip.org The study confirmed that the molecule exists as a cation with the charge formally residing on the ammonium (B1175870) group (NH₃⁺) and a neutral carboxyl group (-COOH). aip.org

The precise locations of the hydrogen atoms in the ammonium group and the carboxyl group were determined, allowing for an unambiguous description of the hydrogen bonding scheme. aip.org In glycine hydrochloride, the chloride ions are integral to the hydrogen-bonding network, linking three neighboring glycine cations to form layers. aip.orgaip.org This detailed analysis of hydrogen bond distances and angles provides critical data for understanding the forces governing the crystal structure.

Key Findings from Neutron Diffraction of Glycine Hydrochloride:

Crystal System: Monoclinic smolecule.com

Space Group: P2₁/c aip.orgsmolecule.com

Lattice Parameters: a = 7.117(2) Å, b = 5.234(2) Å, c = 13.745(3) Å, β = 97.25(1)° aip.orgsmolecule.com

Hydrogen Bonding: The ammonium group forms three distinct N-H···Cl hydrogen bonds with neighboring chloride ions. smolecule.com One hydrogen atom of the ammonium group is also involved in weaker electrostatic interactions that link the layers together. aip.orgaip.org

These findings highlight the invaluable role of neutron diffraction in elucidating the fine details of molecular and crystal structures where hydrogen atoms play a key role. Similar investigations on 2-Aminoacetic acid hydroiodide would be expected to yield precise information on the N-H···I and O-H···I hydrogen bonds, providing a definitive map of its solid-state connectivity.

Table 1: Crystallographic Data for Glycine Hydrochloride from Neutron Diffraction

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.117(2) |

| b (Å) | 5.234(2) |

| c (Å) | 13.745(3) |

| β (°) | 97.25(1) |

Data sourced from Al-Karaghouli et al. and related studies. aip.orgaip.orgsmolecule.com

Many organic compounds, including amino acid derivatives, are often challenging to grow as large single crystals suitable for conventional X-ray or neutron diffraction. They may instead form microcrystalline powders. In such cases, electron diffraction techniques, particularly microcrystal electron diffraction (MicroED), have emerged as a revolutionary tool for ab initio structure determination. frontiersin.org

Electron diffraction utilizes a beam of electrons instead of X-rays or neutrons. Because electrons interact much more strongly with matter, it is possible to obtain high-quality diffraction data from crystals that are nanometers to micrometers in size. frontiersin.orgnih.gov This makes the technique ideal for analyzing samples that are intractable by other diffraction methods.

The application of 3D electron diffraction has been successfully demonstrated in the study of glycine polymorphs. nih.gov Researchers were able to follow the crystallization process from an aqueous solution and determine the structures of all three known polymorphs (α, β, and γ) from crystals as small as ~100 nm thick. nih.gov The data collection for a single crystal can be remarkably fast, sometimes completed in under a minute. frontiersin.org

For a compound like 2-Aminoacetic acid hydroiodide, if it were to crystallize as a microcrystalline powder, MicroED would be the method of choice for structural elucidation. The process would involve:

Identifying microcrystals within the powder using a transmission electron microscope (TEM).

Collecting electron diffraction data as the crystal is continuously rotated in the electron beam.

Processing the data to determine unit cell parameters, space group, and ultimately solve and refine the full crystal structure.

This technique would not only reveal the molecular conformation and crystal packing but could also identify potential polymorphism, where different crystal structures of the same compound might coexist in the sample. nih.gov The ability of MicroED to provide high-resolution structural models from minute samples represents a significant advancement in the characterization of small molecules. frontiersin.org

Advanced Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of 2-Aminoacetic acid hydroiodide in both solution and the solid state. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and conformation can be obtained.

The protonation of the amino group by hydroiodic acid significantly influences the chemical shifts of the neighboring nuclei in 2-Aminoacetic acid hydroiodide compared to neutral glycine (B1666218).

¹H NMR: In an aqueous solution, the ¹H NMR spectrum of 2-Aminoacetic acid hydroiodide is expected to show two main signals. The protons of the α-carbon (CH₂) typically appear as a singlet, as their chemical environments are equivalent. quora.com The protons of the ammonium (B1175870) group (-NH₃⁺) will also give rise to a signal, though its chemical shift and multiplicity can be influenced by the solvent and pH. The acidic proton of the carboxylic acid group may be observed, but its signal can be broad and may exchange with solvent protons, particularly in water. quora.com

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the α-carbon and the carbonyl carbon of the carboxylic acid group. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic environment and typically appears in the range of 169-173 ppm for amino acids after hydrolysis. steelyardanalytics.com The α-carbon resonance is also influenced by the protonation state of the amino group.

¹⁵N NMR: The ¹⁵N NMR chemical shift of the ammonium group in 2-Aminoacetic acid hydroiodide is expected to be significantly different from that of the amino group in neutral glycine. Protonation of the nitrogen atom leads to a substantial downfield shift in the ¹⁵N resonance. researchgate.net

The following table provides estimated chemical shift values for 2-Aminoacetic acid hydroiodide based on data for glycine and its derivatives in acidic conditions.

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) |

| ¹H | α-CH₂ | ~3.5 - 4.0 |

| ¹H | -NH₃⁺ | Variable (depends on solvent and concentration) |

| ¹H | -COOH | Variable (broad, may exchange) |

| ¹³C | α-C | ~40 - 45 |

| ¹³C | C=O | ~170 - 175 |

| ¹⁵N | -NH₃⁺ | Downfield shift compared to neutral glycine |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between coupled protons. While the α-CH₂ protons are chemically equivalent and thus would not show a cross-peak to each other in a simple spectrum, coupling to the -NH₃⁺ protons might be observable under certain conditions, aiding in the assignment of the ammonium proton signal.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govhmdb.ca This is crucial for definitively assigning the ¹H and ¹³C signals of the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This technique would show a correlation from the α-CH₂ protons to the carbonyl carbon, confirming the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about protons that are close in space, even if they are not directly bonded. chemrxiv.org This can be useful in determining the preferred conformation of the molecule in solution.

These multidimensional techniques, when used in combination, provide a robust method for the complete structural elucidation of 2-Aminoacetic acid hydroiodide. bitesizebio.com

In the solid state, 2-Aminoacetic acid hydroiodide may exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful technique for studying these polymorphs, as well as the dynamics of the molecule in the solid state. rsc.org

Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. nsf.gov The ¹³C CP/MAS spectrum can distinguish between different polymorphs based on differences in the isotropic chemical shifts of the carbonyl and α-carbons. nsf.gov For instance, different polymorphs of glycine exhibit distinct ¹³C chemical shifts for the carboxyl group. nsf.gov

Furthermore, ssNMR can be used to study the reorientational motions of the -NH₃⁺ group. researchgate.netcardiff.ac.uk By analyzing the spinning sideband patterns in deuterium (²H) MAS NMR spectra of isotopically labeled samples, the rate of reorientation of the ammonium group can be determined. researchgate.netcardiff.ac.uk Variable temperature ssNMR studies can provide information on the activation energy for these dynamic processes. nsf.gov ¹⁴N and ¹⁵N ssNMR can also be very sensitive to the local environment and hydrogen bonding, providing a means to differentiate between polymorphs. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in 2-Aminoacetic acid hydroiodide and the nature of intermolecular interactions.

The vibrational spectrum of 2-Aminoacetic acid hydroiodide is characterized by the absorption and scattering of radiation corresponding to the vibrational modes of its constituent functional groups. The protonation of the amino group and the presence of the hydroiodide counter-ion lead to characteristic spectral features.

-NH₃⁺ Group Vibrations: The ammonium group gives rise to several characteristic bands. The N-H stretching vibrations (ν(N-H)) typically appear as a broad band in the region of 3200-2800 cm⁻¹. The asymmetric and symmetric bending vibrations (δ(NH₃⁺)) are expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

-COOH Group Vibrations: The carboxylic acid group is characterized by a strong C=O stretching vibration (ν(C=O)) typically observed between 1700 and 1730 cm⁻¹. The O-H stretching vibration (ν(O-H)) of the carboxylic acid is a very broad band that can overlap with the N-H stretching region. The C-O stretching (ν(C-O)) and O-H bending (δ(O-H)) vibrations also contribute to the fingerprint region of the spectrum.

CH₂ Group Vibrations: The methylene (B1212753) group exhibits symmetric and asymmetric stretching vibrations (ν(CH₂)) in the 3000-2850 cm⁻¹ region and scissoring (bending) vibrations (δ(CH₂)) around 1450 cm⁻¹.

The following table summarizes the expected vibrational modes for 2-Aminoacetic acid hydroiodide.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₃⁺ | 3200 - 2800 (broad) |

| C-H Stretch | -CH₂- | 3000 - 2850 |

| C=O Stretch | -COOH | 1730 - 1700 |

| N-H Bend (asymmetric) | -NH₃⁺ | ~1600 |

| N-H Bend (symmetric) | -NH₃⁺ | ~1500 |

| C-H Bend (scissoring) | -CH₂- | ~1450 |

| C-O Stretch / O-H Bend | -COOH | Fingerprint Region |

| C-C Stretch | Fingerprint Region | |

| C-N Stretch | Fingerprint Region |

Note: These are general ranges and the exact positions of the bands can be influenced by intermolecular interactions and the physical state of the sample.

The vibrational frequencies of 2-Aminoacetic acid hydroiodide are sensitive to its environment, including the physical state (solid vs. solution), the solvent, and temperature. These spectral shifts provide valuable information about intermolecular interactions, such as hydrogen bonding.

In the solid state, the formation of hydrogen bonds between the -NH₃⁺ and -COOH groups of adjacent molecules, as well as with the iodide ion, can lead to significant shifts in the N-H and O-H stretching and bending frequencies. nih.gov Generally, stronger hydrogen bonds result in a red-shift (lower frequency) and broadening of the stretching vibrations.

In solution, the nature of the solvent will influence the vibrational spectrum. In polar protic solvents, hydrogen bonding between the solute and solvent molecules will affect the positions and shapes of the vibrational bands. researchgate.net The study of these spectral shifts as a function of solvent polarity or temperature can provide insights into the strength and nature of these intermolecular interactions. researchgate.net For example, changes in temperature can affect the strength of hydrogen bonds, leading to observable shifts in the IR and Raman spectra. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For an ionic compound like 2-aminoacetic acid hydroiodide, techniques such as electrospray ionization (ESI) are employed, which would readily generate the protonated glycine molecule (glycinium cation) in the gas phase for analysis.

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements to four or five decimal places, enabling the unambiguous determination of the elemental composition of the parent ion and its fragments. researchgate.netalgimed.com This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the parent ion and analyze the resulting product ions. The fragmentation of protonated amino acids is well-studied and follows predictable pathways. nih.govnih.gov For the glycinium cation ([M+H]⁺, m/z 76.0393), the primary fragmentation routes involve the neutral loss of common small molecules.

The principal fragment ions observed for protonated glycine are typically due to the loss of water (H₂O) and the subsequent loss of carbon monoxide (CO). nih.gov

Loss of H₂O: The initial fragmentation often involves the loss of a water molecule from the carboxylic acid group, leading to the formation of an acylium ion. [NH₃⁺CH₂COOH]⁺ → [NH₃⁺CH₂CO]⁺ + H₂O (m/z 76.0393) → (m/z 58.0288)

Loss of H₂O and CO: A subsequent fragmentation step is the loss of carbon monoxide from the acylium ion. This is a characteristic fragmentation for protonated amino acids. nih.govuni-muenster.de [NH₃⁺CH₂CO]⁺ → [NH₃⁺CH₂]⁺ + CO (m/z 58.0288) → (m/z 30.0338)

HRMS is instrumental in confirming these pathways by verifying the exact mass, and thus the elemental composition, of each fragment ion. nih.gov

HRMS is an invaluable tool for assessing the purity of synthetic samples of 2-aminoacetic acid hydroiodide and identifying potential impurities. nih.govmdpi.com Its high mass accuracy allows for the detection and identification of byproducts, starting materials, or degradation products, even at trace levels.

For instance, a potential impurity could be the unreacted starting material, glycine, or byproducts from the synthesis, such as a dipeptide (glycylglycine). HRMS can easily distinguish between the target compound and these impurities based on their precise mass-to-charge ratios.

Table 2: Hypothetical HRMS Data for Purity Analysis of 2-Aminoacetic acid hydroiodide

This table illustrates how HRMS can differentiate the target compound's cation from potential impurities based on their exact masses.

| Compound | Chemical Formula (Cation) | Nominal Mass (Da) | Exact Mass (m/z) | Mass Difference (Δm/z) |

| Glycine (Protonated) | [C₂H₆NO₂]⁺ | 76 | 76.03930 | - |

| Glycylglycine (Protonated) | [C₄H₉N₂O₃]⁺ | 133 | 133.05022 | 56.01092 |

| Unreacted Iodoacetic Acid | C₂H₃IO₂ | 202 | Not applicable (neutral) | - |

| Glycine Dimer (Protonated) | [C₄H₁₁N₂O₄]⁺ | 151 | 151.06078 | 75.02148 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the properties of molecular systems from first principles. DFT methods, like B3LYP, are often used for their balance of computational cost and accuracy, while high-level ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results. rsc.orgresearchgate.net

Geometry Optimization and Energetic Landscapes of Various Conformations

For 2-aminoacetic acid hydroiodide, the primary focus of geometry optimization would be to determine the most stable three-dimensional arrangement of the glycinium cation and the iodide anion. This would involve exploring the potential energy surface to identify various stable conformers and the transition states that connect them.

Research on protonated glycine (B1666218) has identified several stable conformers, primarily differing in the orientation of the carboxylic acid group and the ammonium (B1175870) group. rsc.org A computational study on 2-aminoacetic acid hydroiodide would investigate how the electrostatic interaction with the iodide anion influences the relative energies of these conformers and potentially creates new, stable geometries. The position of the iodide ion relative to the glycinium cation—for instance, whether it forms hydrogen bonds with the ammonium protons or interacts with the carboxylic acid group—would be a key aspect of such an investigation.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution, Natural Bond Orbital (NBO), Atoms In Molecules (AIM) Analysis)

Analysis of the electronic structure provides insights into the reactivity, stability, and bonding characteristics of a molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing chemical reactivity and electronic transitions. wikipedia.orgschrodinger.com For 2-aminoacetic acid hydroiodide, calculations would likely show that the HOMO is localized on the iodide anion, which has high-energy lone pairs, while the LUMO would be associated with the glycinium cation. A small HOMO-LUMO gap would suggest higher reactivity. wikipedia.org

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the distribution of partial charges on each atom. This would quantify the ionic character of the interaction between the positively charged glycinium and the negatively charged iodide.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand charge transfer and hyperconjugative interactions. researchgate.netscirp.org In the case of glycine hydroiodide, NBO would be employed to analyze the donor-acceptor interactions, such as hydrogen bonding between the ammonium group's hydrogens (acceptors of electron density in the N-H antibonding orbitals) and the iodide ion's lone pairs (donors). nih.gov

Atoms In Molecules (AIM) Analysis: The AIM theory would be used to characterize the nature of the chemical bonds, particularly the ionic and hydrogen-bonding interactions between the glycinium and iodide ions, by analyzing the topology of the electron density. nih.gov

Thermochemical Properties and Stability Calculations

Computational methods are used to calculate key thermochemical properties. For 2-aminoacetic acid hydroiodide, this would include:

Enthalpy of Formation: The standard enthalpy of formation could be calculated using high-accuracy methods like G3 or W1 composite theories, building upon the well-established thermochemistry of glycine. osti.gov

Proton Affinity: The stability of the glycinium cation is defined by the proton affinity of glycine, which has been benchmarked with high-level ab initio calculations to be around 211-212 kcal/mol for N-protonation. rsc.org The interaction with the iodide anion would further stabilize the protonated form.

Gibbs Free Energy: Calculations of Gibbs free energy for different conformers would determine their relative populations at a given temperature, providing a complete picture of the thermodynamic landscape.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates and transition states.

Transition State Analysis and Reaction Pathways of Formation and Derivatization

Formation Pathway: The formation of 2-aminoacetic acid hydroiodide is a straightforward acid-base reaction between glycine and hydrogen iodide (HI). Computational modeling could elucidate the mechanism of proton transfer from HI to the amino group of glycine. This would involve locating the transition state for the reaction: NH2CH2COOH + HI → +H3NCH2COOH···I- Intrinsic Reaction Coordinate (IRC) calculations would confirm that the identified transition state connects the reactants (glycine and HI) to the product (the ion pair). nih.gov

Derivatization Pathways: Computational studies could also model the reactions of 2-aminoacetic acid hydroiodide. For example, esterification of the carboxylic acid group. The presence of the iodide counter-ion and the protonated state of the amine group would influence the reaction barriers and thermodynamics compared to reactions with neutral glycine.

Kinetic and Thermodynamic Parameters of Key Reactions

From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. nih.govnih.gov

Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG): The differences in the energies of products and reactants provide the enthalpy and Gibbs free energy of the reaction, indicating whether a reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). nih.gov

While these computational approaches are standard for characterizing chemical compounds, the lack of specific published research on 2-aminoacetic acid hydroiodide means that quantitative data for these properties remains undetermined. Future computational studies are needed to fill this gap in the scientific literature.

Investigation of the Role of Catalysts and Solvents in Reaction Mechanisms

Computational studies have explored the influence of solvents on reactions involving amino acids, which can serve as a model for understanding the reactivity of 2-aminoacetic acid hydroiodide. The presence of a solvent is crucial as it can influence the stability of reactants, transition states, and products, thereby affecting reaction rates and mechanisms.

For instance, theoretical studies on peptide bond formation, a fundamental reaction of amino acids, have highlighted the role of solvent molecules in stabilizing charged intermediates and facilitating proton transfer steps. While specific catalytic studies on 2-aminoacetic acid hydroiodide are not extensively documented in computational literature, the principles derived from studies on glycine and its derivatives in various solvents are applicable. The iodide ion, as a large and polarizable counter-ion, is expected to have a significant influence on the solvation shell and, consequently, on the reaction energetics.

Molecular Dynamics Simulations and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool to investigate the behavior of molecules in the solution phase, providing a detailed picture of solute-solvent interactions and conformational dynamics.

MD simulations of glycine in aqueous solutions reveal a strong hydration layer surrounding the molecule. The zwitterionic nature of glycine in neutral solution leads to the formation of multiple hydrogen bonds with surrounding water molecules. In the case of 2-aminoacetic acid hydroiodide, the glycine molecule exists as a cation. MD studies on protonated glycine would show that the protonated amino group and the carboxylic acid group are both capable of forming strong hydrogen bonds with water molecules.

The presence of the iodide ion would further structure the solvation shell. As a large, soft anion, iodide is known to have a less ordering effect on water structure compared to smaller halides. Computational studies on glycine-halide complexes have shown that the halide ion can interact with the amino acid through hydrogen bonding. A joint negative ion photoelectron spectroscopy and quantum chemical computational study on glycine-halide complexes (Gly·X⁻, where X = Cl, Br, I) revealed different binding patterns and relative energies of isomers. nsf.gov For the glycine-iodide complex, five low-lying canonical isomers were identified, showcasing the sensitivity of iodide-tagging as a spectroscopic probe for conformational identifications. nsf.gov

The conformational landscape of protonated glycine is a key aspect of its behavior in solution. Theoretical calculations have identified several stable conformers of protonated glycine. The primary site of protonation is the amino group, which is significantly more basic than the carbonyl oxygen. A systematic conformational search has identified three N-(amino) and eight O-(carbonyl) protonated glycine conformers, with the N-protonated forms being substantially more stable. rsc.org

The relative energies of the most stable N-protonated conformers of glycine, calculated at a high level of theory, are presented in the table below. These conformers differ in the orientation of the -COOH and -NH3+ groups.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Ip(N) | 0.00 |

| IIp(N) | 1.15 |

| IIIp(N) | 3.89 |

In solution, the molecule will dynamically interconvert between these and other accessible conformations. The presence of the iodide counter-ion and the surrounding solvent molecules will influence the energy barriers for these interconversions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

Recent advances in computational spectroscopy allow for the accurate prediction of various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. aip.org For protonated glycine, theoretical calculations have been used to predict its infrared multiple photon dissociation (IRMPD) spectrum. These calculations, combined with experimental data, have provided direct evidence for the protonation sites in glycine and its peptides. nsf.gov

A noteworthy computational and experimental technique is iodide-tagging negative ion photoelectron spectroscopy (NIPES). This method has been applied to glycine-iodide complexes to probe multiple conformations. nsf.gov The distinct spectral features arising from the different isomers of the Gly·I⁻ complex allow for their experimental identification and characterization. nsf.gov This approach demonstrates the power of combining computational modeling with advanced spectroscopic techniques to elucidate the structure of complex molecular systems.

Chemical Reactivity, Coordination Chemistry, and Derivative Synthesis

Reactions Involving the Protonated Amino Group

In 2-aminoacetic acid hydroiodide, the amino group is protonated, existing as an ammonium (B1175870) cation. libretexts.orglibretexts.org This protonation dictates its chemical behavior, rendering it non-nucleophilic as it lacks a free electron pair to donate. quora.com Consequently, for the amino group to participate in nucleophilic reactions, it must first be deprotonated, typically by the addition of a base. libretexts.org

Direct nucleophilic substitution by the protonated amino group is not feasible due to the absence of a lone pair of electrons. quora.com Any reaction requiring the nitrogen to act as a nucleophile must first involve a deprotonation step to regenerate the neutral amino group (-NH₂).

Once neutralized, the resulting free glycine (B1666218) can act as a nitrogen nucleophile. However, using simple amines as nucleophiles in reactions with alkyl halides can lead to multiple alkylations, forming secondary and tertiary amines, and even quaternary ammonium salts. libretexts.org To achieve controlled synthesis, specific methodologies are employed. One such example is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to cleanly introduce a primary amine function. libretexts.org

Table 1: Scope of Nucleophilic Reactions at the Amino Group (Post-Neutralization)

| Reaction Type | Reagent Class | Conditions | Product Type | Notes |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., Na₂CO₃, Et₃N) | Substituted Glycine | Prone to over-alkylation, yielding secondary and tertiary amines. libretexts.org |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Glycine | Forms a Schiff base intermediate, which is then reduced. |

| N-Acylation | Acid Chlorides/Anhydrides | Base | N-Acyl Glycine (Amide) | A fundamental reaction for forming amides like hippuric acid. atamanchemicals.com |

The formation of an amide (or peptide) bond is a cornerstone of peptide synthesis, involving the reaction of the amino group of one amino acid with the carboxylic acid group of another. youtube.com In the case of 2-aminoacetic acid hydroiodide, the protonated amino group must be liberated by a base to become nucleophilic. umich.edu

The direct reaction between a free amine and a carboxylic acid to form an amide is generally unfavorable and requires high temperatures to drive off water. wikipedia.org Modern peptide synthesis relies on "coupling reagents" to activate the carboxylic acid group, making it more susceptible to attack by the amine. umich.eduuantwerpen.be The activated intermediate, often an O-acylisourea, mixed anhydride (B1165640), or active ester, reacts readily with the nucleophilic amino group. umich.edu

A common problem in peptide synthesis is the potential for racemization of chiral amino acids, often proceeding through an oxazolone (B7731731) intermediate. umich.edu Since glycine is achiral, this specific side reaction is not a concern when it is the amino-component. wikipedia.org

Recent advances have focused on direct amidation methods that can tolerate unprotected amino acids, utilizing catalysts such as borate (B1201080) esters (e.g., B(OCH₂CF₃)₃) or Lewis acids like TiF₄. rsc.orgrsc.org These approaches circumvent the need for separate protection and deprotection steps, offering a more streamlined synthetic route. nih.govresearchgate.net

Table 2: Common Peptide Coupling Methodologies

| Coupling Reagent Class | Example Reagent(s) | Activating Principle | Key Features |

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. umich.edu | Widely used; byproduct (urea) can be difficult to remove (DCC) or water-soluble (EDC). |

| Phosphonium Salts | PyBOP, HBTU | Forms an active ester in situ. | High efficiency, fast reaction times, but can be expensive. |

| Anhydrides | Isobutyl chloroformate | Forms a mixed anhydride with the carboxylic acid. | A classic method, effective and economical. |

| Boron-based Reagents | B(OCH₂CF₃)₃ | Lewis acid catalysis for direct amidation. rsc.org | Allows for protecting-group-free synthesis. rsc.org |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2-aminoacetic acid hydroiodide can undergo a range of reactions typical for this functional group, including esterification, amidation, and salt formation. libretexts.org

Esterification is a fundamental reaction of amino acids, often performed to protect the carboxyl group during peptide synthesis or to create derivatives. pearson.com The Fischer esterification, which involves heating the amino acid in an alcohol with an acid catalyst, is a common method. pearson.com For amino acid salts like the hydroiodide, the salt itself can provide the necessary acidic conditions. atamanchemicals.commdpi.com For instance, amino acid methyl ester hydrochlorides can be prepared by reacting the amino acid with methanol (B129727) in the presence of an activating agent like trimethylchlorosilane or by using an alcohol with chlorosulfonic acid. mdpi.comgoogle.com The free esters, if isolated, have a tendency to convert to diketopiperazines. atamanchemicals.com

Amidation of the carboxylic acid function involves its conversion into a primary, secondary, or tertiary amide. This is distinct from peptide bond formation. The process typically requires activating the carboxylic acid, for example, by converting it to an acid chloride with a reagent like thionyl chloride, followed by reaction with ammonia or a primary/secondary amine. libretexts.orggoogle.com

Table 3: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Conditions | Product |

| Esterification | Methanol (CH₃OH), TMSCl | Room Temperature | Glycine methyl ester hydrochloride mdpi.com |

| Esterification | Benzyl (B1604629) chloride, Ionic Liquid | 90°C | Glycine benzyl ester researchgate.net |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃) | Stepwise reaction | 2-Aminoacetamide (Glycinamide) google.com |

| Amidation | Benzylamine, B(OCH₂CF₃)₃ | Heat | N-Benzyl-2-aminoacetamide researchgate.net |

The iodide anion associated with the protonated amine is held by ionic forces and can be readily replaced through anion exchange reactions. core.ac.uk This can be accomplished using ion-exchange chromatography, where a solution of the salt is passed through a resin loaded with a different anion (e.g., Cl⁻, OH⁻). core.ac.uk This technique is useful for preparing different salt forms of the amino acid or for isolating the free zwitterionic form. core.ac.ukgoogle.com

Coordination Chemistry and Metal Complex Formation

Glycine is a classic bidentate ligand in coordination chemistry, forming stable chelate complexes with a wide variety of metal ions. atamanchemicals.comatamanchemicals.com It typically coordinates through the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. atamanchemicals.com To act as a ligand, the 2-aminoacetic acid hydroiodide must be neutralized to the glycinate (B8599266) anion (H₂NCH₂COO⁻) or the zwitterion, which is the actual coordinating species. This is usually achieved by adjusting the pH of the reaction mixture. atamanchemicals.com

A well-known example is the formation of bis(glycinato)copper(II), Cu(H₂NCH₂CO₂)₂, which can exist as cis and trans isomers. atamanchemicals.com Numerous studies have detailed the synthesis and characterization of glycine complexes with other metals, including Co(II), Ni(II), and Zn(II). researchgate.netscirp.org These complexes often have distinct colors, magnetic properties, and geometries (e.g., octahedral, square planar) depending on the metal ion and reaction conditions. researchgate.netlibretexts.org The hydroiodide salt serves as a convenient and water-soluble starting material for the synthesis of these metal-amino acid complexes.

Table 4: Examples of Metal Complexes Formed from Glycine

| Metal Ion | Typical Complex Formula | Geometry (Common) | Coordination Mode |

| Copper(II) | [Cu(Gly)₂] | Square Planar | N, O-bidentate atamanchemicals.com |

| Cobalt(II) | [Co(Gly)₂]·H₂O | Octahedral | N, O-bidentate |

| Nickel(II) | [Ni(Gly)₂]·2H₂O | Octahedral | N, O-bidentate |

| Zinc(II) | [Zn(Gly)₂]·H₂O | Tetrahedral | N, O-bidentate |

| Iron(III) | [Fe(Gly)₃] | Octahedral | N, O-bidentate |

Ligand Properties of 2-Aminoacetic Acid and its Hydroiodide Salt with Various Metal Ions

2-Aminoacetic acid, the simplest amino acid also known as glycine, exhibits significant versatility as a ligand in coordination chemistry. In its anionic form, glycinate, it typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form stable five-membered chelate rings. atamanchemicals.comwikipedia.org This chelating ability allows it to form well-defined complexes with a wide range of metal ions. atamanchemicals.comat.ua The acid-base properties of 2-aminoacetic acid are crucial to its coordinating behavior; in aqueous solutions, it exists as a zwitterion (+NH3CH2COO-), but can be protonated to form the glycinium cation at low pH or deprotonated to the glycinate anion at high pH. atamanchemicals.com

The hydroiodide salt of 2-aminoacetic acid introduces the iodide anion into the coordination sphere, which can influence the resulting complex's structure and stability. In the solid state or in solution, 2-aminoacetic acid hydroiodide can provide both the 2-aminoacetic acid molecule (or its zwitterion) and the iodide ion as potential ligands. While the amino acid can coordinate as a monodentate or bidentate ligand, the iodide ion can act as a counter-ion or directly coordinate to the metal center. researchgate.net For instance, in a complex with zinc, glycine has been observed to adopt a monodentate coordination to the Zn2+ ion in the presence of iodide, rather than forming a chelate. researchgate.net The presence of the iodide anion can lead to the formation of one-dimensional supramolecular assemblies in the solid state, facilitated by strong hydrogen bonds between the coordinated amino groups and the iodide counter-ions. researchgate.net

The nature of the metal ion also dictates the coordination. For example, copper(II) readily forms square planar complexes with two glycinate ligands, such as Cu(glycinate)2, which can exist as cis and trans isomers. atamanchemicals.comwikipedia.org The coordination behavior of Zn2+ ions with glycine in the presence of halide ions has been studied to predict the crystallization of different complex structures. researchgate.net Theoretical and experimental studies on glycine-halide (including iodide) complexes in the gas phase have revealed various binding motifs, with the halide ion interacting with the amino and/or carboxyl groups of glycine. aip.orgustc.edu.cn

Table 1: Coordination Properties of 2-Aminoacetic Acid with Selected Metal Ions

| Metal Ion | Typical Coordination | Complex Example | Notes |

| Copper(II) | Bidentate (N, O) | [Cu(glycinate)2] | Forms stable square planar complexes; exists as cis and trans isomers. atamanchemicals.comwikipedia.org |

| Zinc(II) | Monodentate or Bidentate | [Zn(Gly)2I2] | In the presence of iodide, monodentate coordination of glycine has been observed. researchgate.net |

| Cobalt(II) | Bidentate (N, O) | [Co(glycinato)(H2O)4]+ | Can form octahedral complexes. scirp.org |

| Nickel(II) | Bidentate (N, O) | [Ni(glycinato)(H2O)4]+ | Typically forms octahedral complexes. scirp.org |

| Lanthanide(III) | Bridging or Chelating | Ln3+–Cu2+–glycine polymers | Forms coordination polymers with other metal ions. at.ua |

Structural and Spectroscopic Characterization of Metal-Amino Acid Hydroiodide Complexes

Spectroscopic techniques are indispensable for characterizing these complexes, particularly in cases where single crystals are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the amino acid. The stretching frequencies of the amino (N-H), carboxylate (COO-), and metal-ligand (M-N, M-O) bonds are particularly informative. For instance, a shift in the N-H stretching frequency can indicate coordination of the amino group, while changes in the symmetric and asymmetric stretching frequencies of the carboxylate group can confirm its involvement in bonding to the metal ion. scirp.orgresearchgate.net

Raman Spectroscopy: Polarized Raman spectroscopy has been used to study glycine-containing crystals, providing detailed information about the vibrational modes and the orientation of the molecules within the crystal lattice. researchgate.net

Electronic (UV-Vis) Spectroscopy: This technique provides information about the d-d electronic transitions in transition metal complexes, which are sensitive to the coordination geometry and the nature of the ligands. The position and intensity of these absorption bands can help to infer the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, NMR can be a powerful tool for diamagnetic complexes, providing detailed structural information in solution.

Mass Spectrometry: Techniques like ion-mobility mass spectrometry have been used to characterize glycine-modified dendrimers, allowing for the determination of the grafting yield of glycine residues. rsc.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and rationalize the structures and properties of these complexes. researchgate.net Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular interactions, such as hydrogen bonding, in the crystal structures of these complexes. researchgate.net

Influence of the Iodide Anion on Coordination Geometry and Stability

The iodide anion can exert a significant influence on the coordination geometry and stability of metal-2-aminoacetic acid complexes. This influence can be manifested in several ways:

Direct Coordination: Iodide can act as a ligand, directly bonding to the metal center. As a large, soft, and highly polarizable anion, it has a preference for soft metal ions. Its large size can lead to steric hindrance, influencing the coordination number and geometry of the resulting complex.

Influence on Ligand Binding: The presence of iodide can affect how the 2-aminoacetic acid ligand binds to the metal. As observed in some zinc complexes, the presence of iodide can favor monodentate coordination of glycine, whereas in its absence, bidentate chelation is more common. researchgate.net

Stabilization of Zwitterionic Form: In the gas phase, computational and spectroscopic studies have shown that the iodide anion can stabilize the zwitterionic form of glycine through strong hydrogen bonding interactions with the protonated amino group. ustc.edu.cn However, in many experimentally observed glycine-iodide clusters, the canonical form of glycine is more stable. ustc.edu.cn

Effect on Supramolecular Assembly: The ability of the iodide ion to participate in hydrogen bonding plays a crucial role in the formation of one-dimensional supramolecular assemblies in the solid state of metal-glycine-iodide complexes. researchgate.net

Cryogenic "iodide-tagging" negative ion photoelectron spectroscopy (NIPES) has been a powerful technique for studying the conformations of glycine-iodide clusters in the gas phase. ustc.edu.cn These studies have revealed that increasing methylation of glycine (from glycine to N,N,N-trimethylglycine) leads to a simplification of the spectra, indicating fewer stable conformations of the iodide clusters. ustc.edu.cn This provides molecular-level insight into how modifications to the amino acid structure affect its interaction with the iodide ion.

Synthesis of Functionalized Derivatives for Advanced Chemical Applications

Preparation of Chemically Modified Amino Acids

The chemical modification of 2-aminoacetic acid (glycine) allows for the synthesis of a vast array of derivatives with tailored properties for specific applications. These modifications can be targeted at the amino group, the carboxyl group, or the α-carbon.

N-alkylation and N-acylation: The amino group of glycine can be readily alkylated or acylated. For example, N-methylation of glycine yields sarcosine (B1681465) (N-methylglycine) and N,N-dimethylglycine. ustc.edu.cn Acylation with various acid chlorides or anhydrides can introduce different functional groups. For instance, reaction with benzoyl chloride yields hippuric acid. atamanchemicals.com

Esterification: The carboxyl group can be esterified with alcohols, often under acidic conditions to yield the corresponding ester hydrochlorides, such as glycine methyl ester hydrochloride. atamanchemicals.comwikipedia.org

Amide Formation: The carboxyl group can be coupled with amines to form amides. This is a fundamental reaction in peptide synthesis. For example, glycine can be coupled with other amino acids or amines using standard peptide coupling reagents. nih.gov

Modifications at the α-carbon: While glycine itself has no side chain, derivatives can be synthesized with substituents at the α-carbon. For instance, the synthesis of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid involves the functionalization of adamantane (B196018) and its subsequent reaction with a glycine derivative. smolecule.com

Synthesis from other precursors: Glycine and its derivatives can also be synthesized through various routes. One common industrial process involves the reaction of monochloroacetic acid with ammonia. google.com Another method involves the reaction of a carboxymethyl quaternary ammonium chloride with an aminomethanol (B12090428) derivative. google.com

The synthesis of N,N-disubstituted diaminoacetic acid derivatives has been explored as a route to polyheterocyclic cage compounds. acs.org The condensation of amides with ethyl glyoxylate (B1226380) or glyoxylic acid can be catalyzed by p-toluenesulfonic acid in toluene. acs.org

Table 2: Examples of Chemically Modified Glycine Derivatives

| Derivative Name | Modification | Synthetic Method Example |

| Sarcosine (N-methylglycine) | N-methylation | Reductive amination of glyoxylic acid with methylamine |

| Hippuric Acid | N-acylation | Reaction of glycine with benzoyl chloride |

| Glycine methyl ester | Esterification | Reaction of glycine with methanol in the presence of an acid catalyst |

| Glycylglycine | Amide formation | Peptide coupling of two glycine molecules |

| (R)-2-(Adamantan-1-yl)-2-aminoacetic acid | α-substitution | Reaction of functionalized adamantane with a glycine derivative smolecule.com |

Incorporation into Polymers and Supramolecular Assemblies

Glycine and its derivatives are valuable building blocks for the synthesis of functional polymers and the construction of supramolecular assemblies due to their biocompatibility, chemical functionality, and ability to participate in hydrogen bonding.

Polymers:

Polypeptides: Glycine is a fundamental component of proteins and can be incorporated into synthetic polypeptides. The incorporation of glycine residues can influence the secondary structure of the polypeptide chain. For example, introducing glycine into a helical polymer like poly(L-glutamic acid) can disrupt the helical structure, leading to intrinsically disordered polypeptides. nih.gov

Polyesteramides: Sequential poly(ester amides) derived from glycine, diols, and dicarboxylic acids can be synthesized via thermal polyesterification or interfacial polyamidation. upc.edu These polymers can exhibit a range of thermal properties and biodegradability. The ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which contain alternating glycine and glycolic acid residues, is another route to biodegradable polyesteramides. psu.edu

Modified Polymers: Glycine can be grafted onto existing polymers to modify their properties. For example, first-generation polyamidoamine (PAMAM) dendrimers have been chemically modified with glycine residues to enhance their biocompatibility for potential use as drug delivery agents. rsc.org Glycine-derived polymerizable cosurfactants have been used in the synthesis of functionalized poly(butyl acrylate) nanolatexes. nih.gov

Supramolecular Assemblies:

The self-assembly of glycine-containing molecules is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. tandfonline.com

Amphiphilic derivatives of N-methyl glycine have been shown to form various supramolecular assemblies, including nanofibers, microtubules, and vesicles, depending on the pH and molecular structure. rsc.org

Glycine-based isocyanides can be polymerized to form one-dimensional macromolecular assemblies where the helical polymer chains are linked end-to-end through multiple hydrogen bonds. nih.govacs.org

Block copolypeptides containing glycine, such as poly(L-lysine)-b-polyglycine, can self-assemble into vesicles in solution. researchgate.net

Development of Analytical Reagents and Chemical Probes

The unique chemical properties of glycine and its derivatives make them suitable for the development of specialized analytical reagents and chemical probes for various applications in chemistry and biology.

Analytical Reagents:

Glycine itself is used as a reagent in analytical chemistry. For example, it is listed as a reagent for analysis by the American Chemical Society (ACS). itwreagents.com

Derivatization of amino acids, including glycine, is a common strategy for their analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Reagents such as MTBSTFA are used to create more volatile and thermally stable derivatives. sigmaaldrich.com

Chemical Probes:

Activity-Based Probes (ABPs): Glycine derivatives are incorporated into ABPs to study the activity of enzymes. For example, glycine fluoromethylketones have been synthesized as activity-based probes for SUMO proteases (SENPs), where the glycine-derived moiety targets the active-site cysteine. nih.gov

Fluorescent Probes: Glycine can be part of the structure of fluorescent probes designed to detect specific biological activities. For instance, a fluorescent probe for measuring butyrylcholinesterase activity was developed that could selectively discriminate between glutathione (B108866) and the products of the enzyme's catalysis. mdpi.com

Probes for Biosynthesis: Chemical probes based on glycine have been used to investigate biosynthetic pathways. For example, a glycine-based chain termination probe was used to capture peptide intermediates in the biosynthesis of the antibiotic vancomycin. researchgate.netrsc.org

Advanced Research Applications in Chemical Sciences

2-Aminoacetic Acid Hydroiodide as a Synthetic Building Block

As a derivative of glycine (B1666218), 2-aminoacetic acid hydroiodide serves as a versatile and fundamental component in the synthesis of more complex chemical structures. atamanchemicals.comatamanchemicals.comwikipedia.org The presence of both an amine and a carboxylic acid group allows for a wide range of chemical transformations. atamanchemicals.com

The construction of intricate organic molecules often relies on the sequential addition of well-defined molecular fragments. nih.govyoutube.com 2-Aminoacetic acid, in its various salt forms, is a primary C2-building block, providing a compact and functionalized core. The hydroiodide salt of glycine can be particularly useful in multi-step synthetic sequences where the in-situ generation of a reactive species or the specific properties of the iodide ion are beneficial. acs.org

The general strategy for employing amino acids in complex synthesis involves the protection of one functional group while the other is reacted, followed by deprotection and further functionalization. For instance, the amino group can be protected (e.g., with a Boc group) to allow for selective reactions at the carboxylic acid terminus, or vice-versa. organic-chemistry.org The use of the hydroiodide salt can influence the solubility of the glycine moiety in different solvent systems, which is a critical parameter in optimizing reaction conditions and yields.

Research in the broader field of organic synthesis has demonstrated the utility of glycine derivatives in creating larger, more complex structures. For example, glycine derivatives are key intermediates in the synthesis of various natural products and pharmaceutically active compounds. mdpi.com While specific literature detailing the extensive use of the hydroiodide salt is nascent, the principles governing the reactivity of glycine hydrochloride are largely transferable. orgsyn.org The key difference lies in the nature of the halide, where the larger, more polarizable, and less electronegative iodide ion can influence reaction kinetics and pathway selection in subtle ways compared to the chloride ion.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net Amino acids are highly valuable precursors for the synthesis of these cyclic systems due to their inherent bifunctionality. rsc.orgbeilstein-journals.orgmdpi.com 2-Aminoacetic acid hydroiodide can serve as a direct precursor for a variety of heterocyclic scaffolds.

One prominent application of amino acids in this context is in [3+2] cycloaddition reactions to form pyrrolidine (B122466) rings. mdpi.com The reaction of glycine with an aldehyde or ketone can generate an azomethine ylide, which then undergoes cycloaddition with a dipolarophile. The hydroiodide salt can act as an in-situ acid catalyst for the formation of the initial imine, which is a precursor to the ylide.

Furthermore, iodine-mediated reactions have emerged as a powerful tool in heterocyclic synthesis. rsc.org These reactions often proceed via mechanisms that can be facilitated by the presence of an iodide source. Using 2-aminoacetic acid hydroiodide provides both the glycine backbone and the iodide in a single reagent. This can be advantageous in designing one-pot syntheses of complex heterocyclic systems, such as pyrroles, imidazoles, and other nitrogen-containing rings. psu.eduscholaris.ca

The following table summarizes the potential applications of 2-aminoacetic acid hydroiodide as a synthetic precursor:

| Target Heterocycle | Synthetic Approach | Role of 2-Aminoacetic Acid Hydroiodide |

| Pyrrolidines | [3+2] Cycloaddition | Source of azomethine ylide |

| Pyrroles | Condensation Reactions | C2N backbone provider |

| Imidazoles | Multi-component Reactions | Source of nitrogen and carbon atoms |

| Piperazines | Dimerization/Cyclization | Monomer unit |

Interfacial and Surface Chemistry Studies